

4-Chloro-3-sulfamoylbenzoic acid melting point 256-258°C

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: S591199

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Physical and Chemical Properties

The table below summarizes the fundamental properties of **4-Chloro-3-sulfamoylbenzoic acid** from various chemical suppliers and a research article.

| Property | Value | Source / Context |
|---------------------|---|------------------|
| CAS Registry Number | 1205-30-7 | [1] [2] [3] |
| Molecular Formula | C ₇ H ₆ ClNO ₄ S | [1] [2] [3] |
| Molecular Weight | 235.64 g/mol | [1] [2] |
| Melting Point | 256-258 °C (lit.) 261 °C | [2] [3] [1] |
| Density | 1.6±0.1 g/cm ³ | [2] |
| Boiling Point | 502.4±60.0 °C at 760 mmHg | [2] [3] |
| Purity | >98.0% (HPLC) | [1] |
| Appearance | White to almost white powder to crystal | [1] [3] |

Experimental Protocol for Synthesis and Characterization

The search results include a detailed experimental section from a research article that synthesized and characterized the compound [4].

- **General Methods:** All chemicals and solvents were procured from commercial sources.
- **Spectral Characterization:**
 - **FT-IR Spectrum:** Recorded using a PerkinElmer Spectrum 1 FT-IR spectrometer with a scan range of 450 to 4000 cm^{-1} and a resolution of 1.0 cm^{-1} . The sample was prepared using the KBr pellets method.
 - **FT-Raman Spectrum:** Recorded using a Bruker standalone FT-Raman spectrometer with an Nd:YAG laser source (1064 nm wavelength), a resolution of 2.0 cm^{-1} , and a scan range of 50–4000 cm^{-1} .
 - **NMR Spectroscopy:** ^1H NMR spectrum was recorded on a Bruker Ascend 500 MHz spectrometer. The compound was dissolved in $\text{DMSO-}d_6$ for analysis.
- **Crystallography:** The explicit structure of the compound was confirmed by **Single Crystal X-ray Diffraction (SCXRD)**.
- **Computational Studies:** The researchers performed quantum chemical calculations using **Density Functional Theory (DFT)** to validate the experimental data, analyze reactivity parameters, and study the molecular electrostatic potential (MEP) [4].

Pharmaceutical Relevance

While not a detailed pathway, **4-Chloro-3-sulfamoylbenzoic acid** is a key intermediate in the synthesis of active pharmaceutical ingredients.

- It is a core building block for the loop diuretic **Furosemide** and the antihypertensive drug **Indapamide** [5] [6] [7].
- The compound itself was investigated for its **anti-bacterial activity** in the research study, which also performed calculations for bond dissociation energies and Fukui functions to predict its reactivity [4].

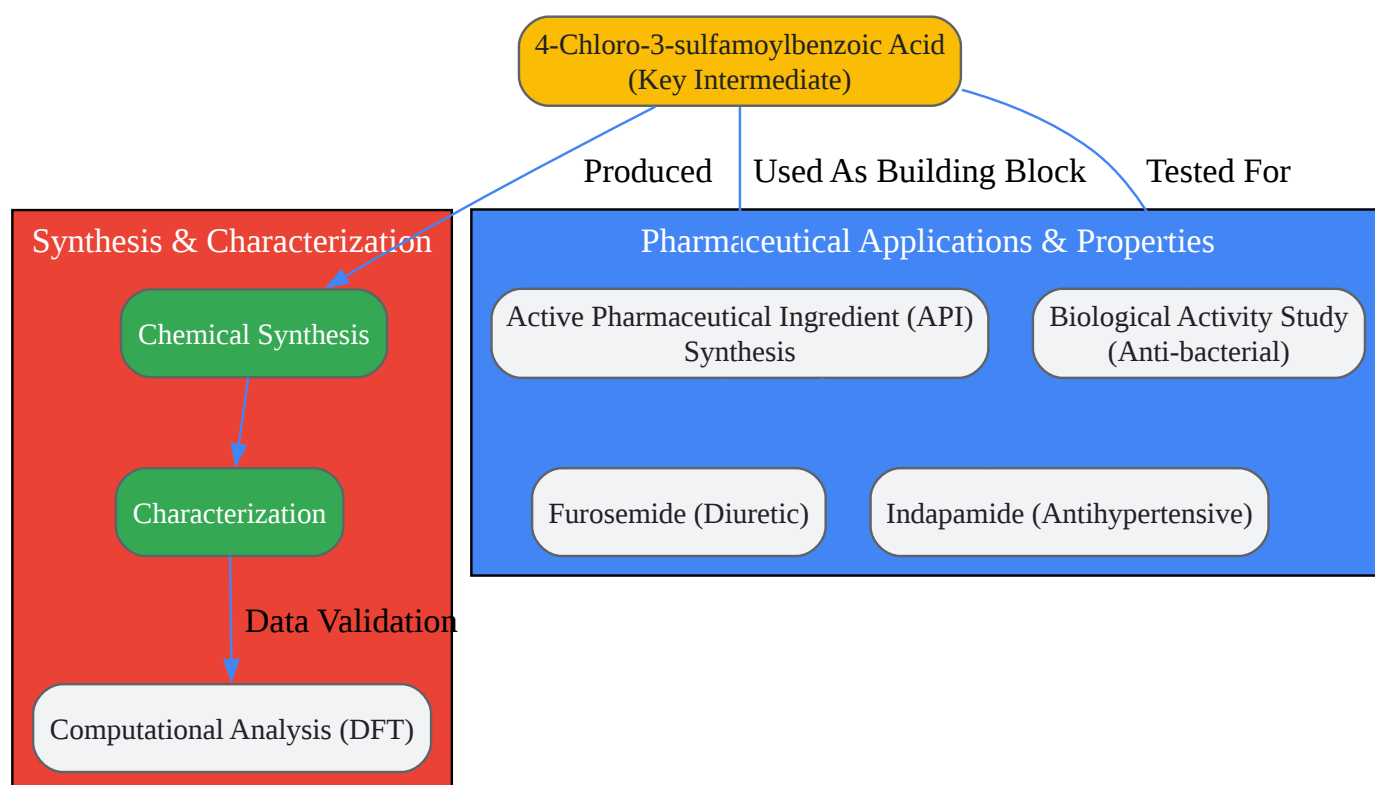
Safety and Handling Information

The compound should be handled with appropriate precautions.

- **Hazard Statements:** Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) [1] [2] [3].
- **Precautionary Measures:** Wear protective gloves/eye protection/face protection. Avoid breathing dust. If in eyes, rinse cautiously with water for several minutes [1] [3].
- **Acute Toxicity:** An intravenous LD₅₀ study in rats reported a value of 1100 mg/kg [2].

Research Context and Diagram

The following diagram illustrates the role of **4-Chloro-3-sulfamoylbenzoic acid** in pharmaceutical research and development, based on the information from the search results.



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Research context and applications of **4-Chloro-3-sulfamoylbenzoic acid**

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References

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